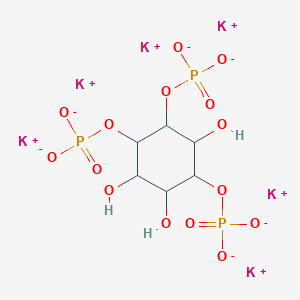
Ins(1,4,5)-P3 hexapotassium salt;1,4,5-IP3 hexapotassium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-肌醇-1,3,4-三磷酸钾盐 (1:6): 是一种属于肌醇磷酸盐家族的化学化合物。肌醇磷酸盐作为小的可溶性第二信使,在细胞信号转导中起着至关重要的作用。 这种化合物在信号转导途径中尤为重要,它参与调节各种细胞过程 .
准备方法
合成路线和反应条件: D-肌醇-1,3,4-三磷酸钾盐 (1:6) 的合成通常涉及 D-肌醇的磷酸化。该过程可以在受控条件下使用特定的磷酸化试剂进行。 该反应通常需要碱的存在来促进磷酸酯键的形成 .
工业生产方法: 该化合物的工业生产可能涉及使用自动化反应器进行大规模化学合成。 该过程针对高产率和高纯度进行优化,确保最终产品满足研究和工业应用所需的规格 .
化学反应分析
反应类型: D-肌醇-1,3,4-三磷酸钾盐 (1:6) 可以进行各种化学反应,包括:
氧化: 该反应涉及添加氧或去除氢,导致形成氧化产物。
还原: 该反应涉及添加氢或去除氧,导致形成还原产物。
常用试剂和条件: 这些反应中使用的常用试剂包括氧化剂(例如,高锰酸钾),还原剂(例如,硼氢化钠),以及各种用于取代反应的亲核试剂。 这些反应通常在受控的温度和 pH 条件下进行,以确保达到预期的结果 .
主要形成的产物: 从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能产生具有额外氧原子的肌醇磷酸盐,而还原可能产生具有较少氧原子的肌醇磷酸盐 .
科学研究应用
D-肌醇-1,3,4-三磷酸钾盐 (1:6) 具有广泛的科学研究应用,包括:
化学: 它用作各种化学反应的试剂,以及分析化学中的标准品。
生物学: 它在细胞信号通路中发挥作用,特别是在调节细胞内钙水平方面。
医学: 它因其在治疗与钙信号失调相关的疾病方面的潜在治疗作用而被研究。
作用机制
D-肌醇-1,3,4-三磷酸钾盐 (1:6) 的作用机制涉及它在细胞信号通路中作为第二信使的作用。它通过抑制特定激酶的活性起作用,导致其他肌醇磷酸盐的水平升高。 这反过来调节钙激活的氯离子通道和其他细胞过程 .
相似化合物的比较
类似化合物:
- D-肌醇 1,4,5-三磷酸三钠盐
- D-肌醇 1,3,4,5-四磷酸钾盐
- D-肌醇 1,2,3,4,5,6-六磷酸十二钠盐
比较: D-肌醇-1,3,4-三磷酸钾盐 (1:6) 在其特定的磷酸化模式上是独特的,这使其在细胞信号转导中具有独特的性质。 与其他肌醇磷酸盐相比,它在抑制某些激酶活性以及调节钙激活的氯离子通道方面发挥着特定作用 .
属性
CAS 编号 |
103476-24-0 |
|---|---|
分子式 |
C6H9K6O15P3 |
分子量 |
648.64 g/mol |
IUPAC 名称 |
hexapotassium;(2,3,5-trihydroxy-4,6-diphosphonatooxycyclohexyl) phosphate |
InChI |
InChI=1S/C6H15O15P3.6K/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12;;;;;;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);;;;;;/q;6*+1/p-6 |
InChI 键 |
DVOPWCOAGWTTEN-UHFFFAOYSA-H |
规范 SMILES |
C1(C(C(C(C(C1OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O.[K+].[K+].[K+].[K+].[K+].[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,7,9-trihydroxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione](/img/structure/B12284915.png)
![Methyl 3-[(propan-2-yl)oxy]propanoate](/img/structure/B12284935.png)
![N-[(3S,4R,5R,6R)-4,5-Bis(phenylmethoxy)-6-[(phenylmethoxy)methyl]-3-piperidinyl]acetamide](/img/structure/B12284938.png)

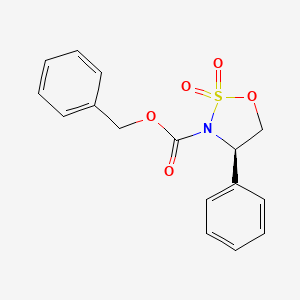

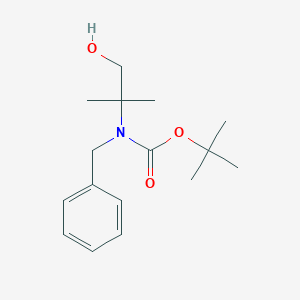
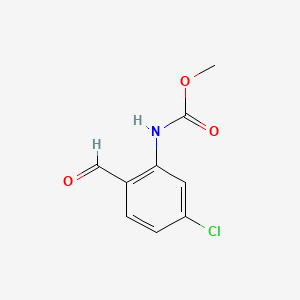
![3-[2-[[2-[(4-Azido-2,3,5,6-tetrafluorobenzoyl)amino]-6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexanoyl]amino]ethyldisulfanyl]propanoic acid](/img/structure/B12284962.png)
![3-(2-Methylpropyl)-3-azabicyclo[3.1.1]heptan-6-one](/img/structure/B12284965.png)
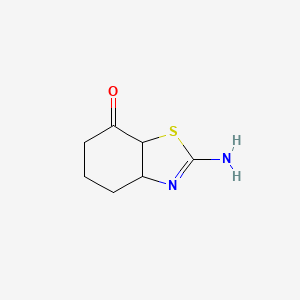
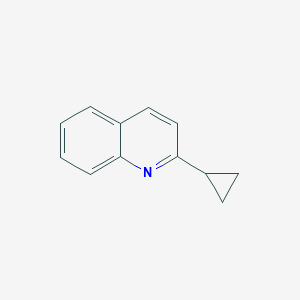
![1-Methyl-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B12284983.png)

